molecular formula C18H21N3O4 B13846876 tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate

tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate

Cat. No.: B13846876
M. Wt: 343.4 g/mol
InChI Key: XPVOETGXLIEKMW-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate is a complex organic compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the synthesis of 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione, an impurity of Varenicline Tartrate, which is used to aid in smoking cessation.

Preparation Methods

The synthesis of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization.

Chemical Reactions Analysis

tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting nicotinic acetylcholine receptors. Its derivatives have shown potential in treating various conditions, including smoking cessation and neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By acting as a partial agonist, it modulates the receptor’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives like 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione and various indolo[2,3-b]quinoxalines. These compounds share structural similarities but differ in their specific pharmacological activities and applications .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 6,7-dioxo-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene-14-carboxylate

InChI

InChI=1S/C18H21N3O4/c1-18(2,3)25-17(24)21-7-9-4-10(8-21)12-6-14-13(5-11(9)12)19-15(22)16(23)20-14/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

XPVOETGXLIEKMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC4=C(C=C23)NC(=O)C(=O)N4

Origin of Product

United States

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